molecular formula C7H11NO3 B147099 4-Isopropyl-4-methyloxazolidine-2,5-dione CAS No. 138142-01-5

4-Isopropyl-4-methyloxazolidine-2,5-dione

Cat. No. B147099
M. Wt: 157.17 g/mol
InChI Key: OKQPWIQNBZVOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-4-methyloxazolidine-2,5-dione, commonly known as IMOD, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. IMOD is a cyclic amino acid derivative that has been found to exhibit anti-inflammatory, immunomodulatory, and anticancer properties.

Mechanism Of Action

The exact mechanism of action of IMOD is not fully understood. However, it has been proposed that IMOD exerts its anti-inflammatory and immunomodulatory effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of pro-inflammatory cytokines. IMOD has been shown to inhibit the activation of NF-κB and thereby reduce the production of pro-inflammatory cytokines. IMOD has also been found to modulate the immune response by activating the PI3K/Akt pathway, which leads to the production of anti-inflammatory cytokines.

Biochemical And Physiological Effects

IMOD has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also modulates the immune response by increasing the production of anti-inflammatory cytokines such as IL-10 and TGF-β. IMOD has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. IMOD has also been found to protect against oxidative stress and reduce the production of reactive oxygen species.

Advantages And Limitations For Lab Experiments

IMOD has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been found to exhibit anti-inflammatory, immunomodulatory, and anticancer properties. However, there are also some limitations to using IMOD in lab experiments. It has a low solubility in water, which can make it difficult to work with. It also has a short half-life, which can make it challenging to study its pharmacokinetics.

Future Directions

There are several future directions for research on IMOD. One area of research is to further investigate its mechanism of action. Although it has been proposed that IMOD exerts its effects by inhibiting the NF-κB pathway and activating the PI3K/Akt pathway, the exact mechanism is not fully understood. Another area of research is to study the pharmacokinetics of IMOD and develop more effective delivery methods. Additionally, further research is needed to investigate the potential therapeutic applications of IMOD in various diseases, including inflammatory disorders and cancer.

Synthesis Methods

IMOD can be synthesized through a multistep process starting from L-proline. The first step involves the protection of the amino group of L-proline with tert-butoxycarbonyl (Boc) group. The protected L-proline is then reacted with isobutyraldehyde to form the corresponding imine. The imine is reduced with sodium borohydride to give the corresponding amine, which is then cyclized in the presence of acetic anhydride to form IMOD. The final step involves the deprotection of the Boc group to obtain pure IMOD.

Scientific Research Applications

IMOD has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, immunomodulatory, and anticancer properties. IMOD has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also modulates the immune response by increasing the production of anti-inflammatory cytokines such as IL-10 and TGF-β. IMOD has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

CAS RN

138142-01-5

Product Name

4-Isopropyl-4-methyloxazolidine-2,5-dione

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

4-methyl-4-propan-2-yl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-4(2)7(3)5(9)11-6(10)8-7/h4H,1-3H3,(H,8,10)

InChI Key

OKQPWIQNBZVOCH-UHFFFAOYSA-N

SMILES

CC(C)C1(C(=O)OC(=O)N1)C

Canonical SMILES

CC(C)C1(C(=O)OC(=O)N1)C

synonyms

2,5-Oxazolidinedione,4-methyl-4-(1-methylethyl)-(9CI)

Origin of Product

United States

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